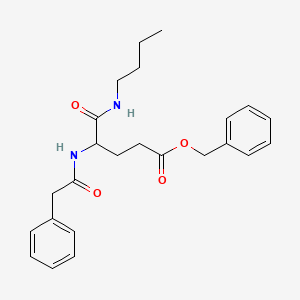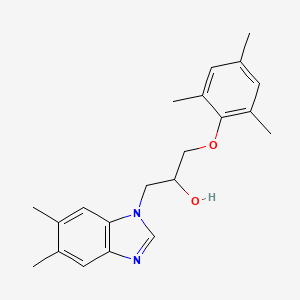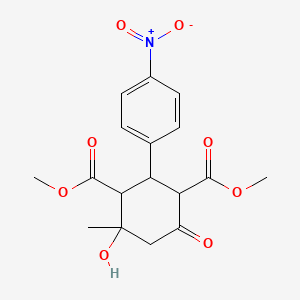![molecular formula C17H16N2O2 B4999420 11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4999420.png)
11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, also known as Furodiazepine, is a heterocyclic compound that belongs to the benzodiazepine family. It has been widely studied for its potential use in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-onee has been extensively studied for its potential use in various scientific research applications. It has been found to be a potent inhibitor of GABA uptake, which makes it a potential candidate for the treatment of anxiety disorders. Additionally, 11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-onee has been shown to have anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy.
Wirkmechanismus
11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-onee acts by binding to the benzodiazepine site on the GABA-A receptor, which results in an increase in the affinity of GABA for the receptor. This leads to an increase in the inhibitory effects of GABA, which results in a reduction in neuronal excitability.
Biochemical and Physiological Effects:
11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-onee has been shown to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which results in a reduction in neuronal excitability. Additionally, 11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-onee has been shown to have anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-onee has several advantages for lab experiments. It is easy to synthesize, and it has a high purity level. Additionally, 11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-onee has a long half-life, which makes it ideal for long-term studies. However, 11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-onee has some limitations for lab experiments. It has low solubility in water, which makes it difficult to administer in aqueous solutions. Additionally, 11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-onee has a high binding affinity for the GABA-A receptor, which makes it difficult to distinguish its effects from other benzodiazepines.
Zukünftige Richtungen
There are several future directions for the study of 11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-onee. One potential direction is to investigate its potential use in the treatment of anxiety disorders and epilepsy. Additionally, further studies could be conducted to investigate the mechanism of action of 11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-onee and its effects on other neurotransmitter systems. Finally, future studies could investigate the potential use of 11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-onee in the treatment of other neurological disorders.
Synthesemethoden
The synthesis of 11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-onee involves the reaction of 2-aminobenzophenone with furfural in the presence of acetic acid and sodium acetate. The resulting product is then reduced using sodium borohydride to form 11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-onee. This synthesis method has been widely used in the production of 11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-onee for scientific research purposes.
Eigenschaften
IUPAC Name |
6-(furan-2-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-14-8-3-7-13-16(14)17(15-9-4-10-21-15)19-12-6-2-1-5-11(12)18-13/h1-2,4-6,9-10,17-19H,3,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVIFCAWBISIJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CO4)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4999337.png)
![5-(3,4-dichlorophenyl)-N-[(5-quinolinylamino)carbonothioyl]-2-furamide](/img/structure/B4999341.png)
![8-ethoxy-4-isopropyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4999364.png)
![1'-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide](/img/structure/B4999372.png)

![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-1-naphthylbenzenesulfonamide](/img/structure/B4999396.png)
![4-(4-chloro-2-nitrophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4999399.png)
![N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycine](/img/structure/B4999406.png)

![N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4999417.png)

![2-(4-chlorophenyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4999440.png)
![phenyl [(4-phenyltetrahydro-2H-pyran-4-yl)methyl]carbamate](/img/structure/B4999445.png)
